

# anti-angiogenic properties of Chiauranib

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## Compound of Interest

Compound Name: Chiauranib

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An In-Depth Technical Guide to the Anti-Angiogenic Properties of **Chiauranib**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

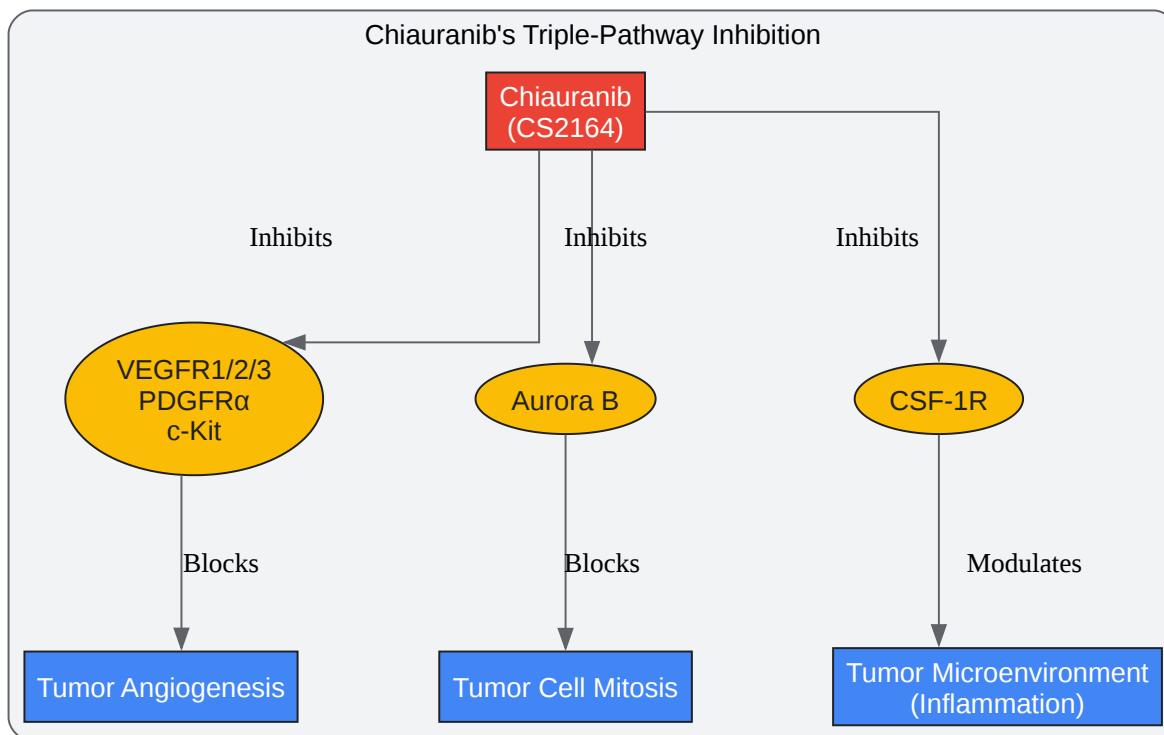
**Chiauranib** (also known as CS2164 or Ibcasertib) is a novel, orally active, multi-target small molecule inhibitor with significant anti-tumor activity.[1][2][3] Its mechanism of action involves the simultaneous inhibition of key pathways crucial for tumor development: angiogenesis, mitosis, and chronic inflammation.[2][4] This technical guide focuses on the core anti-angiogenic properties of **Chiauranib**, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and providing an overview of the experimental protocols used for its evaluation.

## Core Mechanism of Anti-Angiogenesis

**Chiauranib** exerts its anti-angiogenic effects by potently inhibiting multiple receptor tyrosine kinases (RTKs) that are fundamental to the process of vasculogenesis and angiogenesis.[5] The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor alpha (PDGFR $\alpha$ ), and c-Kit.[1][2] By binding to the ATP pocket of these kinases, **Chiauranib** blocks downstream signaling cascades, leading to the suppression of endothelial cell proliferation, migration, and tube formation, ultimately preventing the formation of new blood vessels that supply tumors.[2][6][7]

Beyond direct inhibition of pro-angiogenic receptors, **Chiauranib** also targets Colony-Stimulating Factor 1 Receptor (CSF-1R), which plays a role in modulating the tumor immune

microenvironment by affecting macrophage differentiation.[2][3] This multi-pronged approach—directly inhibiting vessel growth while also influencing the tumor microenvironment—contributes to its robust anti-tumor efficacy.[5]



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Caption: Overview of **Chiauranib**'s multi-pathway inhibitory mechanism.

## Quantitative Data Presentation

The potency of **Chiauranib** has been quantified through various preclinical assays. The following tables summarize the key inhibitory concentrations and cellular effects.

### Table 1: Kinase Inhibition Profile of Chiauranib

This table presents the half-maximal inhibitory concentrations (IC<sub>50</sub>) of **Chiauranib** against its primary kinase targets in cell-free enzymatic assays. The data highlights the high potency of the compound, with inhibition occurring in the single-digit nanomolar range for most key targets.<sup>[2]</sup>

Kinase Target	IC <sub>50</sub> (nM)	Pathway Association
VEGFR1	1-9	Angiogenesis
VEGFR2	7	Angiogenesis
VEGFR3	1-9	Angiogenesis
PDGFRα	1-9	Angiogenesis
PDGFRβ	93	Angiogenesis
c-Kit	1-9	Angiogenesis
Aurora B	9	Mitosis
CSF-1R	7	Inflammation

Data sourced from Zhou et al., Cancer Science, 2017.<sup>[2]</sup>

## Table 2: Cellular IC<sub>50</sub> Values of Chiauranib in Cancer Cell Lines

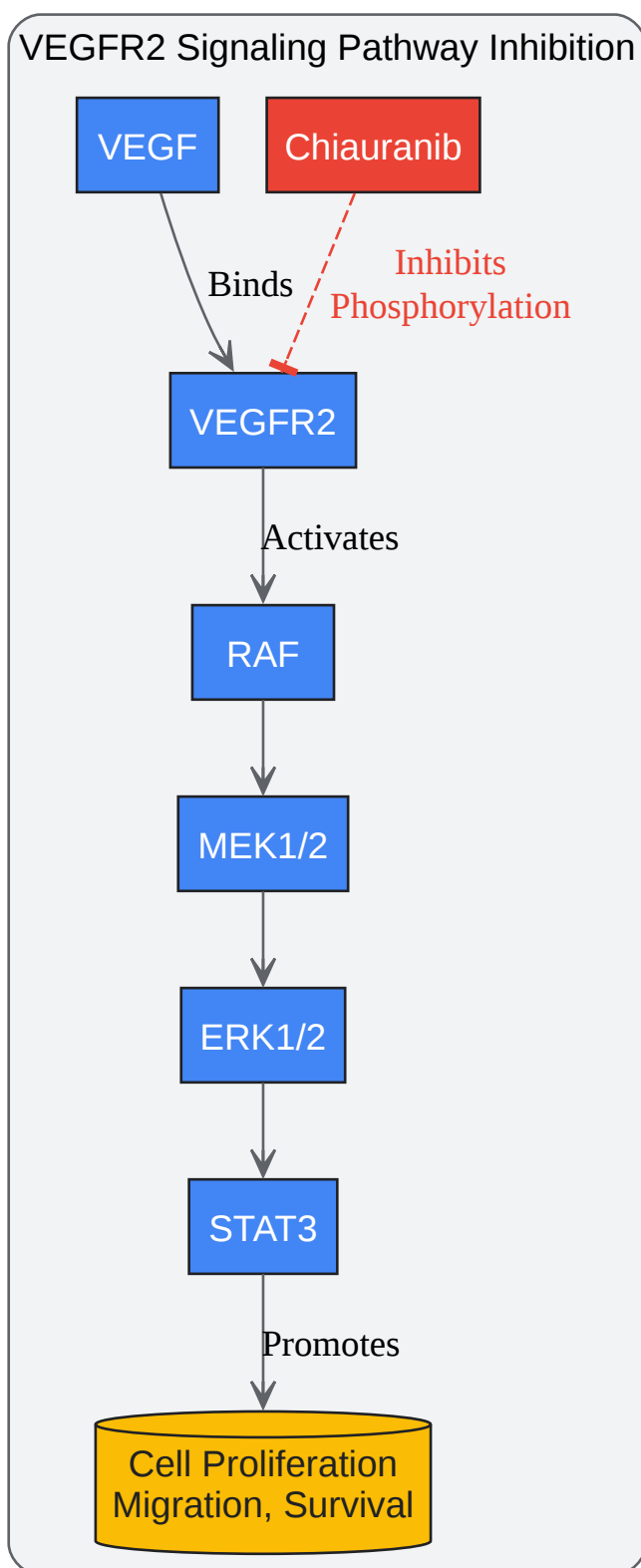
This table shows the IC<sub>50</sub> values of **Chiauranib** in various cancer cell lines, demonstrating its cytotoxic and anti-proliferative effects over time.

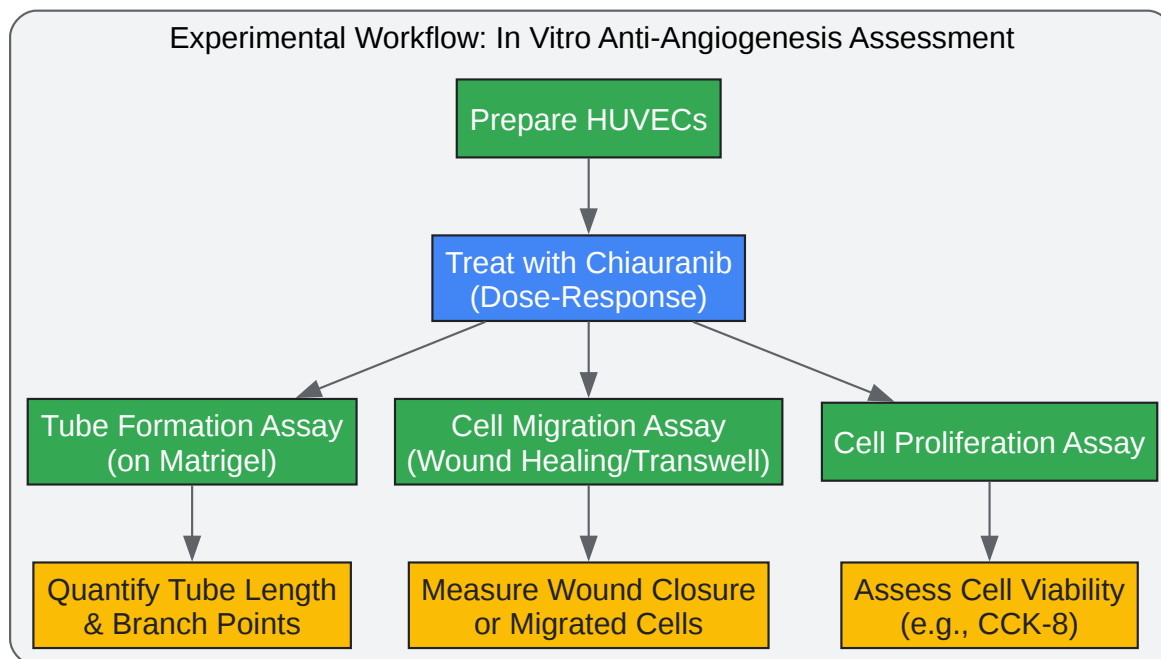
Cell Line	Cancer Type	24h IC <sub>50</sub> (μM)	48h IC <sub>50</sub> (μM)	72h IC <sub>50</sub> (μM)
DOHH2	Transformed Follicular Lymphoma	9.57 ± 1.27	1.75 ± 0.24	1.06 ± 0.19
SU-DHL4	Transformed Follicular Lymphoma	28.72 ± 2.62	12.85 ± 0.51	5.84 ± 0.44
RL	Transformed Follicular Lymphoma	68.19 ± 8.94	13.89 ± 2.13	10.37 ± 0.61
SW48	Colorectal Cancer (KRAS wild-type)	-	8.843	-
CaCO <sub>2</sub>	Colorectal Cancer (KRAS wild-type)	-	9.165	-

Data for t-FL sourced from Tang et al., Pharmaceuticals, 2022.[8] Data for CRC sourced from Wang et al., Cell Death & Disease, 2021.[9]

## Signaling Pathway Analysis: VEGFR2 Inhibition

A critical mechanism for **Chiauranib**'s anti-angiogenic activity is the disruption of the VEGFR2 signaling cascade.[6] Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating downstream pathways such as the RAF-MEK-ERK and STAT3 pathways, which promote endothelial cell survival, proliferation, and migration.[8][10] **Chiauranib** effectively inhibits the initial phosphorylation of VEGFR2, thereby blocking the entire downstream cascade.[6][8] This has been demonstrated in transformed follicular lymphoma cells, where **Chiauranib** treatment led to reduced phosphorylation of VEGFR2, MEK1/2, ERK1/2, and STAT3.[8][10][11]





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